molecular formula C7H12Si B14407938 1,1,3-Trimethyl-1H-silole CAS No. 82764-04-3

1,1,3-Trimethyl-1H-silole

Cat. No.: B14407938
CAS No.: 82764-04-3
M. Wt: 124.25 g/mol
InChI Key: JMHDRLONERVWNR-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-1H-silole is a silicon-containing five-membered cyclic diene, also known as a silacyclopentadiene. This compound is part of the broader class of siloles, which have garnered significant attention due to their unique electronic structures and photophysical properties. Siloles are known for their high electron affinities and mobilities, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,1,3-Trimethyl-1H-silole typically involves the reaction of silicon atoms with organic compounds under controlled conditions. One common method includes the reaction of silicon atoms with benzene molecules in a solid neon matrix, followed by UV light irradiation to form the silole structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,3-Trimethyl-1H-silole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can produce various functionalized siloles.

Scientific Research Applications

1,1,3-Trimethyl-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The unique properties of 1,1,3-Trimethyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety. This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) of the silole, enhancing its electron affinity and mobility . The restricted intramolecular rotations of the peripheral groups also contribute to its aggregation-induced emission (AIE) properties, making it a strong emitter in the aggregated state .

Comparison with Similar Compounds

1,1,3-Trimethyl-1H-silole can be compared to other siloles such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

82764-04-3

Molecular Formula

C7H12Si

Molecular Weight

124.25 g/mol

IUPAC Name

1,1,3-trimethylsilole

InChI

InChI=1S/C7H12Si/c1-7-4-5-8(2,3)6-7/h4-6H,1-3H3

InChI Key

JMHDRLONERVWNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C[Si](C=C1)(C)C

Origin of Product

United States

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